(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE
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Description
“N’-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide” is a compound with the CAS Number: 926233-18-3 . It has a molecular weight of 171.22 . It is in powder form .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code is 1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(7)9-10/h3,6H,2,7H2,1H3 .Chemical Reactions Analysis
Specific chemical reactions involving “N’-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide” are not detailed in the retrieved sources. Thiazoles, in general, have been found to participate in various chemical reactions due to their versatile structure .Physical and Chemical Properties Analysis
“N’-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide” is a solid at room temperature . It has a predicted melting point of 108.98°C . The compound is in powder form .Mechanism of Action
The mechanism of action for “N’-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide” is not specified in the retrieved sources. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazole derivatives, including “N’-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide”, present a promising area of research due to their diverse biological activities . Future research could focus on exploring the synthesis methods, chemical reactions, and mechanisms of action of this compound. Additionally, more studies are needed to understand its safety profile and potential applications in medicine and other fields.
Properties
IUPAC Name |
N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(7)9-10/h3,10H,2H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSFKRUIVTFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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